(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone
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Overview
Description
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a complex organic compound that features a benzo[d]isothiazole moiety linked to a piperazine ring, which is further connected to a pyridine ring substituted with a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]isothiazole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Lurasidone: A compound with a similar benzo[d]isothiazole and piperazine structure, used as an antipsychotic agent.
Ziprasidone: Another antipsychotic with a related structure, featuring a benzo[d]isothiazole moiety.
Uniqueness
What sets (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone apart is its unique combination of functional groups, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXRNBWLJYIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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